Benzo[b]thiophene-4-carboxaldehyde

Synthetic Chemistry Oxidation Reaction Yield Comparison

Benzo[b]thiophene-4-carboxaldehyde is the superior 4-carboxaldehyde isomer for efficient synthetic transformations. Unlike 2- and 3-isomers (72% and 70% oxidation yields), the 4-isomer delivers 91% yield for benzo[b]thiophene-4-carboxylic acid synthesis, cutting material costs and boosting throughput. Its unique conformational fingerprint enables unambiguous structural verification in SAR studies. Substituting other isomers introduces uncontrolled variables and risks experimental failure. ≥97% purity with full analytical documentation (NMR, HPLC) ensures reproducible library syntheses.

Molecular Formula C9H6OS
Molecular Weight 162.21 g/mol
CAS No. 10133-25-2
Cat. No. B180431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-4-carboxaldehyde
CAS10133-25-2
Molecular FormulaC9H6OS
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CSC2=C1)C=O
InChIInChI=1S/C9H6OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H
InChIKeyWTCQKBKVLYOTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene-4-carboxaldehyde (CAS 10133-25-2): Sourcing and Differentiation Guide for the 4-Formyl Isomer


Benzo[b]thiophene-4-carboxaldehyde (CAS 10133-25-2), also named 1-benzothiophene-4-carbaldehyde, is a heterocyclic aromatic aldehyde with the molecular formula C9H6OS and a molecular weight of 162.21 g/mol . It is a key building block in organic synthesis, distinguished by the placement of its reactive aldehyde functional group at the 4-position of the fused benzo[b]thiophene ring system . This specific substitution pattern dictates its unique reactivity profile, conformational behavior, and physicochemical properties relative to its other positional isomers [1].

Why Generic Substitution of Benzo[b]thiophene-4-carboxaldehyde with Other Positional Isomers is Scientifically Unjustified


Substituting Benzo[b]thiophene-4-carboxaldehyde with other benzo[b]thiophene carboxaldehyde isomers (e.g., 2-, 3-, 5-, 6-, or 7-carboxaldehyde) is not a scientifically sound practice. The position of the aldehyde group fundamentally alters the compound's molecular geometry, electronic distribution, and consequent reactivity . As demonstrated by NMR conformational studies, the 4-isomer exhibits unique stereodynamics compared to the 2-, 3-, and 7-isomers, which directly influences its behavior in chemical reactions [1]. Furthermore, quantitative synthetic data confirms that the 4-isomer undergoes oxidation to its corresponding carboxylic acid with a distinct efficiency (91% yield) that is not shared by the 2- or 3-isomers (72% and 70% yield, respectively), highlighting that reaction outcomes are highly isomer-dependent [2]. Therefore, using an incorrect isomer as a substitute would introduce an uncontrolled variable with a high probability of experimental failure.

Quantitative Differentiation Guide: Benzo[b]thiophene-4-carboxaldehyde vs. Positional Isomers


Superior Oxidation Yield to Carboxylic Acid vs. 2- and 3-Isomers

When oxidized with Ag2O, Benzo[b]thiophene-4-carboxaldehyde (4-isomer) is converted to its corresponding carboxylic acid with a 91% yield. This performance is substantially higher than the 2-carboxaldehyde isomer, which yields its acid at 72%, and the 3-carboxaldehyde isomer, which yields its acid at 70% [1]. This represents a relative yield improvement of 26% over the 2-isomer and 30% over the 3-isomer.

Synthetic Chemistry Oxidation Reaction Yield Comparison

Distinct Conformational Behavior in Solution by 1H and 13C NMR vs. Other Isomers

A systematic NMR study compared the conformations of the 2-, 3-, 4-, and 7-formyl-benzo[b]thiophenes. Using lanthanide-induced shift (LIS) analysis and simulations, it was demonstrated that the 4-carboxaldehyde isomer possesses a distinct conformational preference and solution-state stereodynamics that differentiate it from the other positional isomers [1].

NMR Spectroscopy Conformational Analysis Structural Biology

Higher Oxidation Yield to Carboxylic Acid vs. 6-Isomer

In the same Ag2O oxidation study, Benzo[b]thiophene-4-carboxaldehyde (91% yield) also demonstrates a marginal but quantifiable advantage over the 6-carboxaldehyde isomer, which produced its corresponding acid in 90% yield [1]. While the difference is small, it confirms the 4-isomer's position among the highest-yielding isomers in this specific transformation.

Synthetic Chemistry Oxidation Reaction Yield Comparison

Verified High Purity (97%) Supports Reproducible Research Outcomes

Commercially available Benzo[b]thiophene-4-carboxaldehyde is consistently supplied at a standard purity of ≥97% . Reputable vendors provide batch-specific analytical data, including NMR, HPLC, and GC, to verify this purity . This level of quality control ensures that researchers using this compound can expect a high degree of reproducibility in their synthetic procedures, a factor that is not uniformly documented or guaranteed for all lesser-known or custom-synthesized benzo[b]thiophene aldehydes.

Analytical Chemistry Quality Control Reproducibility

High-Value Application Scenarios for Benzo[b]thiophene-4-carboxaldehyde Based on Differentiated Evidence


Precision Synthesis of 4-Substituted Benzo[b]thiophene Derivatives

For synthetic chemists requiring a high-yielding route to Benzo[b]thiophene-4-carboxylic acid or its derivatives, this compound is the optimal starting material. Its 91% oxidation yield significantly outperforms the 2- and 3-isomers (72% and 70%, respectively), making it the most efficient choice for this specific transformation [1]. This efficiency translates directly to reduced material costs and higher throughput in laboratory-scale and process chemistry applications.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

In drug discovery programs targeting benzo[b]thiophene-based scaffolds, the 4-carboxaldehyde isomer is an essential, non-substitutable building block. Its unique NMR conformational fingerprint, distinct from the 2-, 3-, and 7-isomers, allows for unambiguous structural verification of key intermediates [1]. Using the incorrect isomer in an SAR study would confound biological data and lead to erroneous conclusions about the pharmacophore.

Development of Novel Heterocyclic Libraries via Aldehyde Chemistry

The compound is a premier reagent for constructing diverse chemical libraries through classic aldehyde transformations (e.g., reductive amination, Grignard additions, Knoevenagel condensations). The consistent availability of high-purity (≥97%) material, backed by analytical documentation (NMR, HPLC), is critical for ensuring the reproducibility of library syntheses and the purity of the final compound collections [1][2].

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